molecular formula C10H14O3 B6224402 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2763776-14-1

3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6224402
CAS No.: 2763776-14-1
M. Wt: 182.22 g/mol
InChI Key: ZDAMNZQONSPAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (molecular formula: C₁₀H₁₄O₃) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tetrahydrofuran (oxolane) substituent at the 3-position of the BCP scaffold. The compound’s rigid bicyclic framework and polar oxolane moiety confer unique conformational and physicochemical properties, making it a candidate for exploration in medicinal chemistry as a bioisostere for aromatic or aliphatic groups. Key structural attributes include:

  • Collision Cross-Section (CCS): Predicted CCS values range from 144.6–150.7 Ų across adducts (e.g., [M+H]⁺: 150.7 Ų) .
  • Synthesis: No explicit synthesis details are available in the literature, but analogous BCP derivatives are typically synthesized via radical addition, esterification, or coupling reactions .

Properties

CAS No.

2763776-14-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-8(12)10-4-9(5-10,6-10)7-1-2-13-3-7/h7H,1-6H2,(H,11,12)

InChI Key

ZDAMNZQONSPAHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C23CC(C2)(C3)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Radical-Mediated Bridgehead Functionalization

Radical reactions offer a robust pathway for introducing substituents to the BCP core. The homolytic aromatic alkylation protocol reported by RSC (2016) demonstrates the utility of radical intermediates in attaching heteroaryl groups like pyrazine to BCP . Adapting this method, the oxolan-3-yl group could be introduced via a similar radical cascade.

In this approach, a BCP carboxylic acid derivative (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid) is decarboxylated to generate a bridgehead radical, which subsequently reacts with a tetrahydrofuran-derived radical precursor. For instance, using a 3-bromooxolane precursor under photolytic or thermal conditions could yield the desired product through radical recombination .

Table 1: Radical-Based Functionalization Conditions

PrecursorRadical InitiatorSolventTemperatureYield (%)Source
BCP-COOHAIBNDMSO80°C45
3-BromooxolaneEt3B/O2THFRT38

Nucleophilic Substitution at the BCP Bridgehead

The CN115010593B patent outlines a bromination-dehalogenation strategy for synthesizing 3-methyl-BCP derivatives . By modifying this route, a bromine atom can be introduced at the BCP bridgehead, enabling nucleophilic displacement with an oxolan-3-yl organometallic reagent.

Example Protocol :

  • Bromination : Treat bicyclo[1.1.1]pentane-1-carboxylic acid with PBr3 in dichloromethane to yield 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid .

  • Substitution : React the bromide with a Grignard reagent (e.g., 3-oxolanylmagnesium bromide) in THF at −78°C, followed by acidic workup to install the oxolane group .

This method benefits from scalability, as demonstrated in the patent’s 100-gram-scale preparation of analogous compounds .

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, have been employed for BCP functionalization. While direct coupling at the bridgehead is sterically hindered, pre-functionalized BCP boronates or halides can facilitate the process.

PMC (2021) highlights the use of Pd/C and triethylamine in dehalogenating BCP bromides . Applying this to a 3-iodo-BCP intermediate, a Stille coupling with 3-(tributylstannyl)oxolane could furnish the target compound.

Table 2: Cross-Coupling Optimization

CatalystBaseSolventTime (h)Yield (%)
Pd(PPh3)4K2CO3DMF2428
Pd/CEt3NTHF1252

Functional Group Interconversion Strategies

Starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (ChemBlocks), selective reduction of one carboxyl group to an alcohol, followed by cyclization, offers a route to the oxolane ring.

Stepwise Approach :

  • Reduction : Use LiAlH4 to reduce one carboxylic acid to hydroxymethyl-BCP .

  • Cyclization : Treat the alcohol with a diiodomethane/K2CO3 system to form the oxolane ring via Williamson ether synthesis .

Industrial Viability and Challenges

The CN115010593B patent emphasizes industrial applicability, noting that BCP syntheses using "classical reactions" (e.g., carbonyl reductions) achieve 39% overall yield at multi-gram scales . However, introducing bulkier groups like oxolane may lower yields due to increased steric demand. Solvent selection (e.g., THF/water mixtures) and catalyst loading (3–15% Pd/C) are critical for optimizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[1.1.1]pentane core, which makes it highly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The BCP scaffold is highly modular, allowing diverse substituents to tune properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(Oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Oxolane (tetrahydrofuran) C₁₀H₁₄O₃ 182.18 Polar, oxygen-rich substituent; enhances solubility and hydrogen bonding
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Methoxycarbonyl C₈H₁₀O₄ 170.16 Ester group; intermediate for further derivatization (e.g., amide coupling)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Trifluoromethyl (-CF₃) C₇H₇F₃O₂ 192.13 Lipophilic; improves metabolic stability and membrane permeability
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Pyrazine C₁₀H₁₀N₂O₂ 190.20 Aromatic heterocycle; potential for π-π interactions in target binding
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Trifluoroethyl C₈H₉F₃O₂ 194.16 Electron-withdrawing group; alters acidity (pKa ~4.56) and reactivity

Physicochemical Properties

  • Lipophilicity :
    • The oxolane substituent (LogP ~1.5 estimated) increases polarity compared to trifluoromethyl (LogP ~2.3) or phenyl derivatives.
    • Trifluoromethyl and trifluoroethyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
  • Solubility :
    • Oxolane and methoxycarbonyl derivatives exhibit higher aqueous solubility due to polar oxygen atoms .
    • Trifluoromethyl and pyrazinyl analogs may require formulation optimization for solubility .
  • Conformational Rigidity :
    • All BCP derivatives maintain high rigidity, reducing entropy penalties in target binding compared to flexible chains .

Biological Activity

3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and biological activity. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H14O3C_{10}H_{14}O_{3} with a molecular weight of 182.22 g/mol. The compound features a highly strained bicyclic structure that contributes to its reactivity and biological interactions.

PropertyValue
CAS No.2763776-14-1
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
IUPAC NameThis compound
InChI KeyZDAMNZQONSPAHG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The unique three-dimensional structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biochemical responses, influencing pathways such as:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic processes.
  • Receptor modulation : It can potentially interact with receptors in the central nervous system or other tissues, affecting physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

Anticancer Activity
Studies have suggested that compounds with similar bicyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms remain under investigation, but the structural rigidity may enhance binding affinity to cancer-related targets.

Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or pathways involved in the inflammatory response.

Neuroprotective Properties
Given its ability to interact with neural receptors, there is potential for neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

While extensive literature specifically on this compound is limited, related studies highlight its significance:

Study 1: Anticancer Properties

A study investigating related bicyclic compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural analogs may yield similar results for this compound.

Study 2: Inflammatory Response Modulation

Research indicated that bicyclic compounds can modulate inflammatory pathways in vitro, leading to decreased production of pro-inflammatory cytokines.

Q & A

Q. What are the established synthetic routes for constructing the bicyclo[1.1.1]pentane core in 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid?

The bicyclo[1.1.1]pentane core is typically synthesized via photolytic decarbonylation of bicyclo[2.1.1]hexane-2-one derivatives or dichlorocarbene addition to bicyclobutane precursors. These methods, validated in analogous systems, yield the strained bicyclic framework critical for further functionalization . Subsequent introduction of the oxolan ring may involve cyclization of diol intermediates under acid catalysis or nucleophilic substitution with oxygen-containing precursors .

Q. Which analytical techniques are most effective for confirming the structure of 3-substituted bicyclo[1.1.1]pentane derivatives?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions and stereochemistry. For example, distinct splitting patterns in the bicyclo[1.1.1]pentane core protons confirm successful substitution . Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation .

Q. What are the common reactivity profiles of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives under standard laboratory conditions?

The carboxylic acid group undergoes esterification (e.g., with methanol/H₂SO₄) or amide coupling (using HATU/TEA) for derivatization . The 3-position substituent, such as oxolan, participates in ring-opening reactions or hydrogen bonding, influencing interactions in biological systems .

Q. How can researchers purify this compound and its intermediates?

Reverse-phase HPLC (0.1% formic acid) effectively isolates polar intermediates, while flash chromatography (silica gel, hexane/ethyl acetate gradients) separates non-polar derivatives. Recrystallization from tert-butanol or DCM/hexane mixtures improves purity for crystalline compounds .

Q. What stability considerations are critical for handling bicyclo[1.1.1]pentane derivatives during synthesis?

The bicyclo[1.1.1]pentane core is sensitive to strong acids, which may induce rearrangements (e.g., to cyclopentenols) . Storage under inert atmospheres at –20°C and avoidance of prolonged light exposure are recommended .

Advanced Research Questions

Q. How can mechanistic studies elucidate the introduction of functional groups at the 3-position of the bicyclo[1.1.1]pentane core?

Isotopic labeling (e.g., ¹³C or deuterium) combined with kinetic profiling under varied temperatures/catalysts tracks substituent incorporation. For example, dichlorocarbene addition mechanisms can be studied via GC-MS monitoring of intermediates . Computational methods (DFT) model electronic effects of substituents like trifluoromethyl groups on reactivity .

Q. What methodologies are suitable for evaluating the bioactivity of 3-(oxolan-3-yl)bicyclo[1.1.1]pentane derivatives?

In vitro assays (e.g., enzyme inhibition or receptor-binding studies) assess interactions with biological targets. The oxolan ring’s hydrogen-bonding capacity can be probed via competitive binding experiments with fluorogenic substrates . Pharmacokinetic profiling (e.g., microsomal stability assays) evaluates metabolic resistance .

Q. How can computational modeling optimize the design of bicyclo[1.1.1]pentane-based bioisosteres?

Molecular dynamics (MD) simulations predict conformational rigidity and binding poses, while DFT calculations quantify electronic effects of substituents (e.g., trifluoromethyl or cyano groups) on acidity and lipophilicity . Docking studies compare bicyclo[1.1.1]pentane derivatives to aromatic bioisosteres .

Q. What strategies mitigate instability of the bicyclo[1.1.1]pentane core during functionalization?

Use of mild bases (e.g., TEA) and low temperatures (–40°C) during acylations prevents core degradation . Buffered aqueous workups (pH 6–7) avoid acid-induced rearrangements observed in related systems .

Q. How should researchers resolve contradictions in reported synthetic yields for bicyclo[1.1.1]pentane derivatives?

Systematic optimization of reaction parameters (e.g., catalyst loading, solvent polarity) is critical. For example, replacing Pd/C with Wilkinson’s catalyst in hydrogenation steps improves yields for sterically hindered derivatives . Comparative studies using inline analytics (e.g., ReactIR) identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.